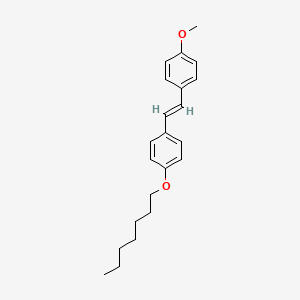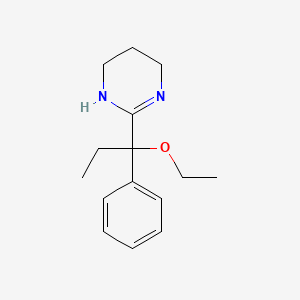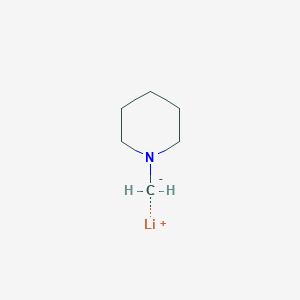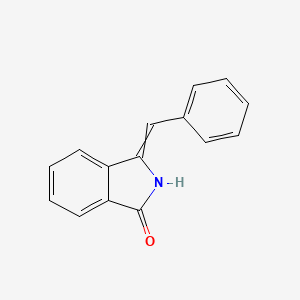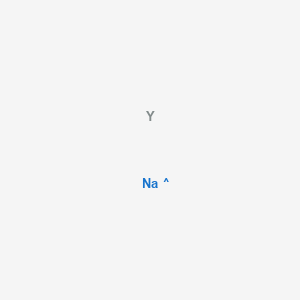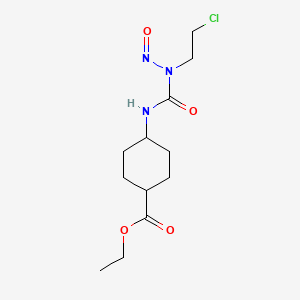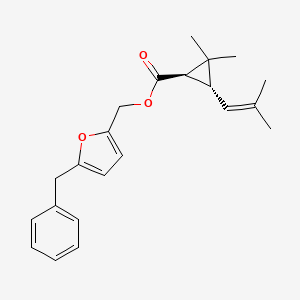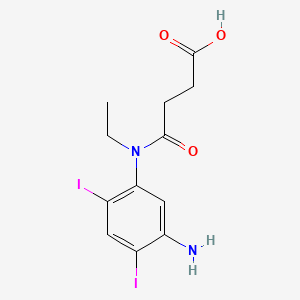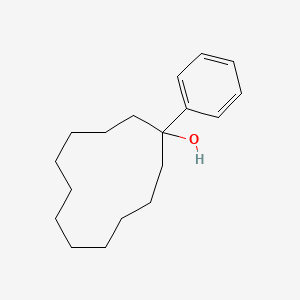
Cyclododecanol, 1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclododecanol, 1-phenyl- is an organic compound with the molecular formula C₁₈H₂₈O It is a type of alcohol where a phenyl group is attached to the cyclododecanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclododecanol, 1-phenyl- can be synthesized through several methods. One common method involves the Grignard reaction, where phenylmagnesium bromide reacts with cyclododecanone. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to yield Cyclododecanol, 1-phenyl-.
Industrial Production Methods
In industrial settings, the production of Cyclododecanol, 1-phenyl- often involves catalytic hydrogenation of cyclododecanone in the presence of a phenyl group donor. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclododecanol, 1-phenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclododecanone, 1-phenyl- using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to cyclododecane, 1-phenyl- using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles like halides or amines under appropriate conditions.
Major Products
Oxidation: Cyclododecanone, 1-phenyl-
Reduction: Cyclododecane, 1-phenyl-
Substitution: Depending on the nucleophile, products like cyclododecyl halides or amines.
Scientific Research Applications
Cyclododecanol, 1-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of Cyclododecanol, 1-phenyl- involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The phenyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes.
Comparison with Similar Compounds
Similar Compounds
Cyclododecanol: Lacks the phenyl group, resulting in different chemical properties and applications.
Cyclododecanone: The oxidized form of Cyclododecanol, 1-phenyl-, used in different synthetic pathways.
Cyclododecane: The fully reduced form, with distinct physical and chemical characteristics.
Uniqueness
Cyclododecanol, 1-phenyl- is unique due to the presence of the phenyl group, which imparts specific chemical reactivity and potential applications not seen in its analogs. This makes it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
36359-48-5 |
|---|---|
Molecular Formula |
C18H28O |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1-phenylcyclododecan-1-ol |
InChI |
InChI=1S/C18H28O/c19-18(17-13-9-8-10-14-17)15-11-6-4-2-1-3-5-7-12-16-18/h8-10,13-14,19H,1-7,11-12,15-16H2 |
InChI Key |
RNUVQEMZOVCXFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B14678324.png)
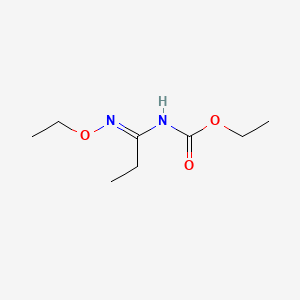
![3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14678334.png)
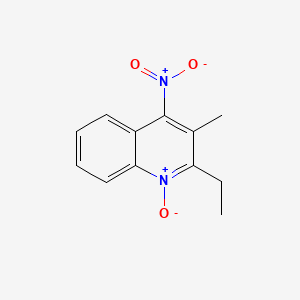
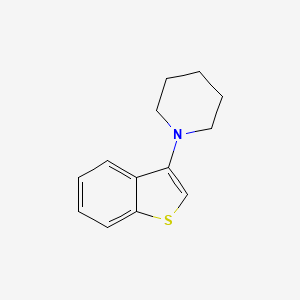
![Methyl 2-(8-methyl-9,10-dihydronaphtho[7,6-b][1]benzothiol-7-yl)acetate](/img/structure/B14678347.png)
